1,2,3,4-Tetrahydronaphthalen-2-amine hydrobromide
Overview
Description
C10H13N.BrH. It is a derivative of tetralin, featuring an amine group attached to the tetralin ring. This compound is known for its stimulant properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalen-2-amine hydrobromide can be synthesized through several methods, including the reduction of 1,2,3,4-tetrahydronaphthalen-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction typically involves heating the starting material in the presence of the reducing agent under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale hydrogenation processes, where the tetralin ring is reduced using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The reaction is carried out under high pressure and temperature to ensure complete conversion of the starting material to the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydronaphthalen-2-amine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound to produce corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed to reduce the compound to its amine form.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and catalyst.
Major Products Formed:
Oxidation: The major products include tetralin-2-one and tetralin-2-carboxylic acid.
Reduction: The primary product is 1,2,3,4-tetrahydronaphthalen-2-amine.
Substitution: Substitution reactions yield various substituted tetralin derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalen-2-amine hydrobromide has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chiral phosphine-aminophosphine ligands.
Biology: The compound has been investigated for its potential biological activities, including its stimulant effects on the central nervous system.
Medicine: Research has explored its use as a precursor for the synthesis of pharmaceuticals and its potential therapeutic applications.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial compounds.
Mechanism of Action
1,2,3,4-Tetrahydronaphthalen-2-amine hydrobromide is structurally similar to other tetralin derivatives, such as phenylisobutylamine and 2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. it is unique in its stimulant properties and its ability to fully substitute for d-amphetamine in rat discrimination tests. The compound's rigid structure and specific functional groups contribute to its distinct pharmacological profile compared to other similar compounds.
Comparison with Similar Compounds
Phenylisobutylamine
2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
1,2,3,4-Tetrahydro-1-naphthylamine
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-amine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.BrH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSELWYWBXXSIOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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